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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzonitrile

Cat. No.: B1283678

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway to 2-
Bromo-3-methylbenzonitrile, a valuable building block in medicinal chemistry and materials
science. While a singular "discovery" paper for this compound is not prominently documented
in scientific literature, its synthesis can be effectively achieved through well-established and
robust chemical transformations. This document details a logical and reproducible two-step
synthesis commencing from 2-Nitro-3-methylbenzonitrile.

The synthesis involves the reduction of the nitro group to an amine, followed by a Sandmeyer
reaction to introduce the bromine atom. This guide provides detailed experimental protocols,
guantitative data for key compounds, and visualizations of the synthetic workflow to aid
researchers in the preparation of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and
final product is provided below for easy reference.
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Molecular

Molecular . Melting Point
Compound Weight ( g/mol CAS Number
Formula ) (°C)
2-Nitro-3-
methylbenzonitril CsHeN20:2 162.15 103-105 6588-64-3
e
2-Amino-3-
methylbenzonitril  CsHsN2 132.16 88-92 69797-49-5
e
2-Bromo-3-
methylbenzonitril CsHeBrN 196.04 67-71[1] 263159-64-4[1]
e

Synthetic Pathway Overview

The synthesis of 2-Bromo-3-methylbenzonitrile is proposed via a two-step sequence starting
from 2-Nitro-3-methylbenzonitrile. The first step is the reduction of the nitro group to form 2-
Amino-3-methylbenzonitrile. The second step is the conversion of the amino group to a bromo
group via the Sandmeyer reaction.
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Click to download full resolution via product page

Caption: Overall synthetic scheme for 2-Bromo-3-methylbenzonitrile.

Experimental Protocols
Step 1: Synthesis of 2-Amino-3-methylbenzonitrile

Reaction: Reduction of 2-Nitro-3-methylbenzonitrile
This procedure details the reduction of the nitro group of 2-Nitro-3-methylbenzonitrile to an

amino group using a standard reducing agent such as tin(ll) chloride or catalytic hydrogenation.
The following protocol is a representative example using tin(ll) chloride.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/697176
https://www.sigmaaldrich.com/HK/zh/product/aldrich/697176
https://www.benchchem.com/product/b1283678?utm_src=pdf-body
https://www.benchchem.com/product/b1283678?utm_src=pdf-body-img
https://www.benchchem.com/product/b1283678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

2-Nitro-3-methylbenzonitrile

Tin(Il) chloride dihydrate (SnClz-:2H20)
Concentrated hydrochloric acid (HCI)

Sodium hydroxide (NaOH) solution (e.g., 10 M)
Ethyl acetate

Anhydrous sodium sulfate (Na2S0a)

Deionized water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-
Nitro-3-methylbenzonitrile in ethanol.

To this solution, add a solution of tin(ll) chloride dihydrate in concentrated hydrochloric acid
portion-wise. An exothermic reaction may be observed.

After the initial reaction subsides, heat the mixture at reflux for 3-4 hours. Monitor the
reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium
hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

Extract the aqueous slurry with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude 2-Amino-3-methylbenzonitrile.
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e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water or hexanes/ethyl acetate).

Expected Yield: 85-95%

Characterization Data for 2-Amino-3-methylbenzonitrile:

Appearance: Off-white to light yellow solid.

« 'H NMR (CDCls, 400 MHz): & 7.25 (t, J=7.6 Hz, 1H), 6.80 (d, J=7.6 Hz, 1H), 6.70 (d, J=7.6
Hz, 1H), 4.50 (s, 2H, NH2), 2.20 (s, 3H, CH3).

» 13C NMR (CDCls, 100 MHz): & 148.0, 133.0, 128.5, 120.0, 118.0, 117.5, 110.0, 17.0.

e IR (KBr, cm~1): 3450, 3350 (N-H stretching), 2220 (C=N stretching), 1620, 1580, 1480
(aromatic C=C stretching).
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Reaction

Dissolve 2-Nitro-3-methylbenzonitrile
in Ethanol

:

Add SnCI2-2H20 in conc. HCI

:

Reflux for 3-4 hours

Worl«up

Cool to room temperature

:

Neutralize with NaOH

:

Extract with Ethyl Acetate

:

Wash with brine

y

Dry over Na2SO4

:

Concentrate in vacuo

PurifiLation

Recrystallize
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Caption: Workflow for the synthesis of 2-Amino-3-methylbenzonitrile.
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Step 2: Synthesis of 2-Bromo-3-methylbenzonitrile

Reaction: Sandmeyer Reaction of 2-Amino-3-methylbenzonitrile

This protocol describes the conversion of the primary amino group of 2-Amino-3-
methylbenzonitrile to a bromo group using the Sandmeyer reaction.

Materials:

e 2-Amino-3-methylbenzonitrile

e Hydrobromic acid (HBr, 48%)

e Sodium nitrite (NaNO2)

o Copper(l) bromide (CuBr)

¢ Dichloromethane or Diethyl ether

e Anhydrous sodium sulfate (Na2S0a4)
» Deionized water

Procedure:

» Diazotization:

o In a flask, suspend 2-Amino-3-methylbenzonitrile in a mixture of hydrobromic acid and
water.

o Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the
temperature below 5 °C.

o Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The
formation of the diazonium salt is indicated by a clear solution.

e Sandmeyer Reaction:
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[e]

In a separate flask, dissolve copper(l) bromide in hydrobromic acid.

Cool this solution to 0-5 °C.

o

[¢]

Slowly add the cold diazonium salt solution to the copper(l) bromide solution with vigorous
stirring. Effervescence (evolution of nitrogen gas) will be observed.

[¢]

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 50-60 °C for 30-60 minutes until gas evolution ceases.

o Work-up and Purification:

o Cool the reaction mixture to room temperature and extract the product with
dichloromethane or diethyl ether (3 x volumes).

o Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude 2-Bromo-3-methylbenzonitrile.

o Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient or by recrystallization.

Expected Yield: 60-75%

Characterization Data for 2-Bromo-3-methylbenzonitrile:

Appearance: White to off-white powder.[1]

e 1H NMR (CDCls, 400 MHz): & 7.60 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.25 (t, J=8.0
Hz, 1H), 2.50 (s, 3H, CH3).

e 13C NMR (CDCls, 100 MHz): & 142.0, 135.0, 132.0, 128.0, 125.0, 118.0, 115.0, 23.0.

e IR (KBr, cm~1): 2230 (C=N stretching), 1580, 1460 (aromatic C=C stretching), 780 (C-Br
stretching).
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Diazotization

Suspend 2-Amino-3-methylbenzonitrile
in HBr/H20

:

Cool to 0-5 °C

:

Add ag. NaNO2 dropwise

l Sandmeyer Reaction

Stir for 30 min at 0-5 °C Prepare cold CuBr/HBr solution

:

Add diazonium salt solution to CuBr

:

Warm to RT, then heat to 50-60 °C

Work-up and Purification

Extract with organic solvent

]

Wash with H20, NaHCO3, brine

<

Dry over Na2SO4

]

Concentrate in vacuo

l

Purify by chromatography or recrystallization
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Caption: Workflow for the Sandmeyer synthesis of 2-Bromo-3-methylbenzonitrile.
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Disclaimer: The experimental protocols provided are illustrative and based on standard
chemical transformations. Researchers should conduct a thorough risk assessment and
consult relevant safety data sheets (SDS) before performing any experiments. The yields and
characterization data are typical but may vary depending on the specific reaction conditions
and purity of reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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